molecular formula C7H5N3O B1625935 2-Cyanopyridine-3-carboxamide CAS No. 23649-22-1

2-Cyanopyridine-3-carboxamide

Cat. No.: B1625935
CAS No.: 23649-22-1
M. Wt: 147.13 g/mol
InChI Key: YQJOMGUGBDEONW-UHFFFAOYSA-N
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Description

2-Cyanopyridine-3-carboxamide is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of biological and pharmacological activities This compound is characterized by the presence of a cyano group at the second position and a carboxamide group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-cyanopyridine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually between 60-100°C, to facilitate the formation of the carboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Aminopyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyanopyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Cyanopyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

    2-Cyanopyridine: Lacks the carboxamide group, making it less versatile in forming hydrogen bonds.

    3-Cyanopyridine: The cyano group is at a different position, affecting its reactivity and biological activity.

    2-Aminopyridine-3-carboxamide: Contains an amino group instead of a cyano group, leading to different chemical properties and applications.

Uniqueness: 2-Cyanopyridine-3-carboxamide is unique due to the presence of both cyano and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-cyanopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-4-6-5(7(9)11)2-1-3-10-6/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJOMGUGBDEONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508780
Record name 2-Cyanopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23649-22-1
Record name 2-Cyanopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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